molecular formula C9H13N B3275817 2-Sec-butylpyridine CAS No. 6304-23-0

2-Sec-butylpyridine

Cat. No.: B3275817
CAS No.: 6304-23-0
M. Wt: 135.21 g/mol
InChI Key: YRVJJJKVAKFOJV-UHFFFAOYSA-N
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Description

2-Sec-butylpyridine is a pyridine derivative substituted with a sec-butyl group (–CH(CH$2$CH$3$)CH$_3$) at the 2-position. Pyridine derivatives are pivotal in organic synthesis, catalysis, and pharmaceuticals due to their electron-deficient aromatic ring, which facilitates diverse chemical interactions.

Properties

IUPAC Name

2-butan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8(2)9-6-4-5-7-10-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJJJKVAKFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285681
Record name 2-(1-METHYLPROPYL)-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-23-0
Record name NSC42622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-METHYLPROPYL)-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sec-butylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with sec-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can efficiently produce this compound. These methods are preferred due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Sec-butylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Sec-butylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sec-butylpyridine involves its interaction with molecular targets such as enzymes and receptors. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. The pathways involved include coordination to transition metals, which can alter the electronic properties of the metal and facilitate various catalytic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substitution pattern on pyridine significantly impacts reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Substituent Key Features Applications CAS Number Reference
2-Sec-butylpyridine –CH(CH$2$CH$3$)CH$_3$ Bulky alkyl group induces steric hindrance; moderate electron-donating effect. Likely used as a ligand or solvent intermediate. Not provided
2-Butylpyridine –CH$2$CH$2$CH$2$CH$3$ Linear alkyl chain enhances hydrophobicity; similar steric effects. Industrial solvent; precursor in organic synthesis. 5058-19-5
2-Phenylpyridine –C$6$H$5$ Aromatic substituent increases π-π stacking potential; electron-withdrawing. Coordination chemistry (e.g., metal-organic frameworks). Multiple variants
2-(Phenylselenonyl)pyridine –SeO$2$C$6$H$_5$ Selenonyl group confers redox activity and pharmacological potential. Anticancer agents, antioxidants.
2,2'-Bipyridine Two pyridine rings Chelating ligand with strong metal-binding affinity (e.g., Ru, Fe). Catalysis, electrochemistry, luminescent materials. 366-18-7

Physicochemical Properties

While explicit data for this compound is unavailable, trends can be inferred:

  • Electronic Effects: Alkyl groups (e.g., sec-butyl) donate electrons via inductive effects, increasing pyridine’s basicity compared to electron-withdrawing substituents like phenyl or selenonyl groups .
  • Solubility : Hydrophobicity follows the order: this compound ≈ 2-butylpyridine > 2-phenylpyridine > 2,2'-bipyridine.

Limitations and Contradictions in Evidence

  • Lack of Direct Data: None of the provided sources explicitly describe this compound, necessitating extrapolation from analogs.
  • Structural Variability : The sec-butyl group’s branching differentiates it from linear alkyl or aromatic substituents, which may lead to divergent reactivity and applications.

Biological Activity

2-Sec-butylpyridine is a pyridine derivative that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and coordination chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sec-butyl group attached to the second position of the pyridine ring. Its molecular formula is C11H15NC_11H_{15}N, and it has a molecular weight of 175.25 g/mol. The compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metals which can exhibit significant biological activities.

The biological activity of this compound primarily arises from its interactions with molecular targets such as enzymes and receptors. It acts as a ligand, coordinating with metal centers to influence their reactivity and stability. This interaction can facilitate various catalytic processes, which are crucial in biological systems. Additionally, the compound has been studied for its potential antioxidant properties and its role in modulating inflammatory responses.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). In vitro assays have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in various studies. It inhibits pro-inflammatory enzymes such as lipoxygenase (LO) with significant potency, which can be beneficial in treating conditions characterized by chronic inflammation. For instance, studies have reported IC50 values in the sub-micromolar range for the inhibition of LO activity, suggesting its potential use in anti-inflammatory therapies.

Antiproliferative Effects

This compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary studies indicate that it may inhibit the growth of specific tumor cells, making it a candidate for further investigation as an anticancer agent. The mechanisms underlying these effects are believed to involve modulation of cell cycle progression and induction of apoptosis.

Research Findings and Case Studies

  • Case Study on Antioxidant Activity :
    • A study assessed the antioxidant capacity of various pyridine derivatives, including this compound, using DPPH and FRAP assays. The results indicated that this compound exhibited significant radical scavenging activity compared to other derivatives, supporting its potential application as an antioxidant agent .
  • Inhibition of Pro-inflammatory Enzymes :
    • Research focused on the inhibition of lipoxygenase by this compound revealed an IC50 value of approximately 0.5 µM, demonstrating its effectiveness in reducing inflammatory responses . This study highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives.
  • Antiproliferative Activity :
    • In vitro studies conducted on cancer cell lines showed that this compound could reduce cell viability significantly at concentrations above 10 µM. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Biological ActivityAssay MethodIC50 Value (µM)Reference
AntioxidantDPPH Assay10
Lipoxygenase InhibitionEnzyme Inhibition0.5
AntiproliferativeCell Viability Assay>10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Sec-butylpyridine
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